1-Cyclobutylbutan-1-amine
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1-cyclobutylbutan-1-amine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H17N/c1-2-4-8(9)7-5-3-6-7/h7-8H,2-6,9H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SZDUAKJSWLZNOD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(C1CCC1)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H17N | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
127.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Reaction Chemistry and Mechanistic Investigations of 1 Cyclobutylbutan 1 Amine Systems
Reactivity Profiles of the Primary Amine Functionality
The chemical behavior of 1-Cyclobutylbutan-1-amine is predominantly dictated by its primary amine (-NH₂) group. The nitrogen atom possesses a lone pair of electrons, which confers both basicity and nucleophilicity to the molecule, making it reactive toward a variety of electrophilic species.
A nucleophile is a chemical species that donates an electron pair to an electrophile to form a chemical bond. chemguide.co.uk All amines, including this compound, feature an active lone pair of electrons on the highly electronegative nitrogen atom, which serves as the center of their nucleophilicity. chemguide.co.uk This electron-rich nature allows the amine to attack atoms with a partial or full positive charge. chemguide.co.uklibretexts.org
The nucleophilicity of an amine is influenced by several factors, including steric hindrance around the nitrogen atom. masterorganicchemistry.com In this compound, the primary amine is attached to a secondary carbon, which is bonded to both a cyclobutyl group and a propyl group. These alkyl groups can create some steric bulk, potentially moderating its reactivity compared to less hindered primary amines. Nevertheless, as a primary amine, it is generally considered a potent nucleophile capable of participating in a wide range of substitution and addition reactions. libretexts.org For instance, amines are known to react with halogenoalkanes in nucleophilic substitution reactions, although this can lead to a mixture of secondary and tertiary amines, as well as quaternary ammonium (B1175870) salts. chemguide.co.uk
Primary amines readily undergo condensation reactions with carbonyl compounds, such as aldehydes and ketones, to form imines (also known as Schiff bases). masterorganicchemistry.comscienceinfo.comekb.eg This reaction involves the nucleophilic addition of the amine to the carbonyl carbon, followed by the elimination of a water molecule. scienceinfo.comnih.gov The formation of an imine is a reversible process and is typically catalyzed by a weak acid. masterorganicchemistry.comyoutube.comyoutube.com The optimal pH for imine formation is generally around 4.5. youtube.com
The mechanism proceeds via a carbinolamine intermediate. scienceinfo.com The amine's lone pair attacks the electrophilic carbonyl carbon, and after a series of proton transfers, the hydroxyl group is protonated to form a good leaving group (water), which is subsequently eliminated to form the carbon-nitrogen double bond of the imine. nih.govyoutube.comyoutube.com
Below is a table of representative condensation reactions of this compound with various carbonyl compounds.
| Reactant 1 | Reactant 2 | Product (Imine/Schiff Base) |
| This compound | Benzaldehyde | N-Benzylidene-1-cyclobutylbutan-1-amine |
| This compound | Acetone | N-(Propan-2-ylidene)-1-cyclobutylbutan-1-amine |
| This compound | Cyclohexanone | N-Cyclohexylidene-1-cyclobutylbutan-1-amine |
This table is illustrative of expected reactions based on general chemical principles.
Acylation is a fundamental reaction of primary amines, leading to the formation of amides. libretexts.org This transformation can be achieved by reacting this compound with carboxylic acids or, more commonly, their more reactive derivatives like acyl chlorides or acid anhydrides. When reacting directly with a carboxylic acid, the process is a condensation reaction that requires heat or a dehydrating agent to remove the water byproduct and drive the equilibrium toward the amide product. libretexts.orgacsgcipr.orgyoutube.com Reagents such as dicyclohexylcarbodiimide (B1669883) (DCC) can be used to facilitate this coupling by activating the carboxylic acid. youtube.com
The reaction with acyl chlorides is typically rapid and exothermic, proceeding via nucleophilic acyl substitution. The amine's lone pair attacks the electrophilic carbonyl carbon of the acyl chloride, leading to a tetrahedral intermediate which then collapses, expelling a chloride ion to form the stable amide bond.
The table below shows potential amide products from the acylation of this compound.
| Reactant 1 | Acylating Agent | Product (Amide) |
| This compound | Acetyl Chloride | N-(1-Cyclobutylbutyl)acetamide |
| This compound | Benzoyl Chloride | N-(1-Cyclobutylbutyl)benzamide |
| This compound | Propanoic Anhydride | N-(1-Cyclobutylbutyl)propanamide |
This table is illustrative of expected reactions based on general chemical principles.
The reaction of primary aliphatic amines with nitrous acid (HNO₂), typically generated in situ from sodium nitrite (B80452) (NaNO₂) and a strong acid like HCl, is known as diazotization. chemistrysteps.comlibretexts.orgbyjus.com For aliphatic primary amines such as this compound, this reaction leads to the formation of a highly unstable alkyldiazonium salt. quora.comorganic-chemistry.org
This diazonium intermediate rapidly decomposes, losing a molecule of nitrogen gas (N₂), a very stable leaving group, to generate a carbocation. chemistrysteps.comquora.comorganic-chemistry.org The resulting secondary carbocation at the C1 position of the butyl chain is susceptible to a variety of subsequent reactions, often leading to a complex mixture of products. chemistrysteps.comnih.gov Potential outcomes include:
Substitution: Nucleophilic attack by water (the solvent) on the carbocation yields an alcohol (1-Cyclobutylbutan-1-ol). quora.comdoubtnut.com
Elimination: Loss of a proton from an adjacent carbon atom results in the formation of various alkenes (e.g., 1-Cyclobutylbut-1-ene, 1-Cyclobutylbut-2-ene). doubtnut.com
Rearrangement: The secondary carbocation can rearrange via hydride shifts to form a more stable carbocation, if possible. More significantly, carbocations adjacent to a strained ring system like cyclobutane (B1203170) can undergo ring expansion, a process known as the Demjanov rearrangement, which could lead to cyclopentyl-containing products. nih.govembibe.com
Stereochemical Outcomes in Reactions Involving this compound
The carbon atom to which the amine group is attached in this compound is a stereocenter, meaning the amine exists as a pair of enantiomers. This chirality has significant implications for its reaction chemistry, particularly concerning the stereochemical outcomes of its transformations.
When a chiral molecule like this compound reacts with an achiral reagent, a racemic mixture of products will result, assuming the original amine was racemic. However, if the amine reacts with a chiral reagent, or in the presence of a chiral catalyst, the transition states leading to the different stereoisomeric products will have different energies, resulting in diastereoselectivity or enantioselectivity.
For example, in acylation reactions with a chiral carboxylic acid, two diastereomeric amides would be formed in unequal amounts. Similarly, imine formation with a chiral ketone would yield a mixture of diastereomeric imines.
While specific studies on this compound are not prevalent, research on similar cyclobutane systems demonstrates that high levels of stereocontrol are achievable. For instance, diastereoselective and enantioselective methods have been developed for the synthesis of substituted cyclobutanes, such as through sulfa-Michael additions to cyclobutene (B1205218) derivatives or the functionalization of bicyclo[1.1.0]butanes. rsc.orgnih.govnih.gov These principles of asymmetric synthesis can be applied to reactions involving this compound. An enantiomerically pure sample of the amine could be used as a chiral auxiliary or as a building block in the synthesis of more complex, stereochemically defined molecules.
The table below illustrates hypothetical stereoselective reactions starting from an enantiomerically pure form of (R)-1-Cyclobutylbutan-1-amine.
| Reactant | Chiral Reagent/Catalyst | Potential Outcome | Stereochemical Principle |
| (R)-1-Cyclobutylbutan-1-amine + Prochiral Ketone | Chiral Catalyst (e.g., Cinchona alkaloid derivative) | Diastereoselective formation of a chiral imine | The catalyst creates a chiral environment, favoring one pathway over the other. beilstein-journals.org |
| (R)-1-Cyclobutylbutan-1-amine + Achiral Acyl Chloride | - | Formation of a single enantiomer of the amide | The stereocenter of the amine is retained during the reaction. |
| Racemic this compound + Chiral Resolving Agent | Chiral Acid (e.g., Tartaric acid) | Formation of diastereomeric salts | Allows for the separation (resolution) of the enantiomers of the amine. |
This table is illustrative of expected reactions based on general principles of stereochemistry.
Influence of the Cyclobutyl Substituent on Reactivity and Selectivity
The cyclobutyl group attached to the α-carbon of this compound exerts significant steric and electronic effects that influence the molecule's reactivity and the selectivity of its transformations. The inherent ring strain of the cyclobutane moiety is a primary factor governing these influences.
Steric Effects: The cyclobutyl ring introduces considerable steric bulk around the nitrogen atom and the α-carbon. This steric hindrance can impede the approach of nucleophiles in bimolecular substitution (SN2) reactions, thereby slowing down the reaction rate compared to less hindered secondary amines. masterorganicchemistry.comlibretexts.org Conversely, this steric crowding can favor elimination reactions over substitution. In reactions like the Hofmann elimination, the bulky quaternary ammonium leaving group, in conjunction with the cyclobutyl substituent, directs the base to abstract a proton from the least sterically hindered β-carbon, leading to high regioselectivity. wikipedia.orgchemistrysteps.com
Electronic Effects: Electronically, the cyclobutyl group's effect is more complex. While alkyl groups are generally considered electron-donating through induction, the strained C-C bonds of the cyclobutane ring possess a higher degree of s-character, which can alter its electronic properties compared to acyclic or larger-ring cycloalkanes. In reactions proceeding through a carbocation intermediate, such as unimolecular substitution (SN1) or elimination (E1), the cyclobutyl group can stabilize an adjacent positive charge. chemrxiv.org This stabilization arises from the ability of the strained ring to adopt a "bisected" conformation, allowing for favorable orbital overlap between the C-C bonds of the ring and the empty p-orbital of the carbocation. However, this stabilization can also predispose the intermediate to rearrangements, a characteristic feature of cyclobutylcarbinyl systems. chemrxiv.org
Computational studies on related systems have shown that the stability of cations adjacent to a cyclobutyl ring is sensitive to the substitution pattern. chemrxiv.org Electron-donating groups on the ring can further stabilize such intermediates, while electron-withdrawing groups have the opposite effect. This interplay of steric and electronic factors dictates whether substitution or elimination pathways are favored and controls the regiochemical and stereochemical outcomes of reactions involving this compound.
Mechanistic Pathways of Transformations Involving this compound
The transformations of this compound proceed through various mechanistic pathways, dictated by the reaction conditions, reagents, and the inherent properties of the substrate. These pathways involve distinct intermediates and transition states, which have been investigated through a combination of experimental and theoretical methods in related amine systems.
Elucidation of Reaction Intermediates
The specific intermediates formed during reactions of this compound are crucial for understanding the reaction mechanism and predicting product distribution.
Carbocation Intermediates: In reactions under acidic conditions or those involving good leaving groups (derived from the amine), the formation of a secondary carbocation at the α-carbon is a key step in SN1 and E1 pathways. masterorganicchemistry.com The initial carbocation, 1-cyclobutylbutan-1-yl cation, is subject to rearrangement. Due to the proximity of the strained cyclobutyl ring, a ring-expansion rearrangement to form a more stable cyclopentyl cation is a plausible competing pathway. Such rearrangements are well-documented for cyclopropylcarbinyl and cyclobutylcarbinyl systems. chemrxiv.org
Quaternary Ammonium Intermediates: For elimination reactions like the Hofmann elimination, the amine is first converted into a quaternary ammonium salt, typically through exhaustive methylation with methyl iodide. libretexts.orgallen.in This creates a good leaving group, (1-cyclobutylbutyl)trimethylammonium, which is the central intermediate for the subsequent base-induced elimination.
Hemiaminal Intermediates: In reactions with carbonyl compounds such as aldehydes and ketones, this compound can form a hemiaminal (or carbinolamine) intermediate. researchgate.net This intermediate is typically unstable and either reverts to the starting materials or eliminates water to form an imine or enamine.
Radical Intermediates: Under conditions that promote single electron transfer (SET), such as photoredox catalysis, the amine can be oxidized to form an aminium radical cation. acs.org Subsequent deprotonation at the α-carbon yields a neutral α-amino radical. This highly reactive species can then participate in a variety of bond-forming reactions. snnu.edu.cn Alternatively, radical abstraction or homolytic cleavage could potentially generate a cyclobutyl radical. nist.govnist.gov
Table 1: Potential Reaction Intermediates in Transformations of this compound
| Reaction Type | Key Intermediate(s) | Potential Fate / Subsequent Steps |
|---|---|---|
| SN1 / E1 | 1-Cyclobutylbutan-1-yl cation | Nucleophilic attack, deprotonation, rearrangement (ring expansion) |
| Hofmann Elimination | (1-Cyclobutylbutyl)trimethylammonium salt | E2 elimination to form alkene and trimethylamine |
| Reaction with Carbonyls | Hemiaminal | Dehydration to form imine/enamine |
| Radical / SET Reactions | Aminium radical cation, α-amino radical | Hydrogen atom transfer, radical addition |
Kinetic Studies and Rate-Determining Steps
While specific kinetic data for this compound are not extensively reported, the rate-determining steps for its principal reactions can be inferred from established mechanisms for similar amines.
SN1/E1 Reactions: The rate-determining step is the unimolecular formation of the 1-cyclobutylbutan-1-yl carbocation intermediate. masterorganicchemistry.com The reaction rate is therefore dependent only on the concentration of the substrate (with a suitable leaving group) and is independent of the nucleophile's concentration. The rate law is expressed as: Rate = k [Substrate]. masterorganicchemistry.com
SN2 Reactions: The rate-determining step is the bimolecular collision between the nucleophile and the substrate. organic-chemistry.org The reaction rate depends on the concentrations of both the substrate and the nucleophile. The rate law is: Rate = k [Substrate][Nucleophile]. masterorganicchemistry.com The significant steric hindrance from the cyclobutyl and butyl groups would be expected to result in a relatively slow SN2 reaction rate.
Hofmann Elimination: This reaction proceeds via an E2 mechanism. The rate-determining step is the bimolecular reaction where a base removes a β-hydrogen simultaneously with the departure of the trialkylamine leaving group from the quaternary ammonium salt. chemistrysteps.com The rate is dependent on the concentrations of both the quaternary ammonium salt and the base: Rate = k [Ammonium Salt][Base]. libretexts.org
Unimolecular Nucleophilic Substitution (SN1) and Bimolecular Nucleophilic Substitution (SN2) Mechanisms
Nucleophilic substitution at the α-carbon of this compound (after conversion of the amino group to a better leaving group) can proceed via either SN1 or SN2 pathways, with the favored mechanism depending on several factors.
The substrate is a secondary amine, attached to a carbon that is sterically hindered by both a butyl and a cyclobutyl group. This structure presents competing factors for SN1 and SN2 pathways.
SN2 Mechanism: This pathway involves a backside attack by the nucleophile, leading to an inversion of stereochemistry. organic-chemistry.org For this compound, the steric bulk of the cyclobutyl and butyl groups hinders this approach, making the SN2 reaction less favorable compared to primary amines. libretexts.org Strong, unhindered nucleophiles and polar aprotic solvents would be required to promote this pathway. libretexts.org
SN1 Mechanism: This pathway proceeds through the formation of a planar carbocation intermediate, which is then attacked by the nucleophile from either face, leading to racemization if the α-carbon is chiral. masterorganicchemistry.com The formation of the secondary carbocation is the rate-limiting step. While secondary carbocations are less stable than tertiary ones, the adjacent cyclobutyl group can offer some stabilizing effect. chemrxiv.org This pathway is favored by weak nucleophiles (which often act as the solvent, e.g., in solvolysis) and polar protic solvents that can stabilize the carbocation intermediate. libretexts.org Given the potential for carbocation rearrangement, SN1 reactions of this substrate may yield a mixture of products, including those with a cyclopentyl ring structure.
Table 2: Factors Influencing SN1 vs. SN2 Mechanisms for this compound Derivatives
| Factor | Favors SN1 | Favors SN2 |
|---|---|---|
| Substrate Structure | Secondary carbon, potential for carbocation stabilization/rearrangement | Hindered by cyclobutyl and butyl groups (unfavorable) |
| Nucleophile | Weak (e.g., H₂O, ROH) | Strong, unhindered (e.g., I⁻, RS⁻, N₃⁻) |
| Leaving Group | Good leaving group required (e.g., -N₂(⁺), -OTs) | Good leaving group required (e.g., -N₂(⁺), -OTs) |
| Solvent | Polar protic (e.g., ethanol, water) | Polar aprotic (e.g., acetone, DMSO) |
Elimination Reactions (e.g., Hofmann Elimination)
This compound is a suitable substrate for the Hofmann elimination, a reaction that converts amines into alkenes. wikipedia.org The mechanism involves two main stages: allen.in
Exhaustive Methylation: The amine reacts with excess methyl iodide to form a quaternary ammonium iodide salt. This step converts the poor -NH₂ leaving group into a good leaving group, trimethylamine.
Elimination: The iodide salt is treated with silver oxide and water to form the corresponding quaternary ammonium hydroxide (B78521). Upon heating, the hydroxide ion acts as a base, promoting an E2 elimination. libretexts.org
The regioselectivity of the elimination is governed by the Hofmann rule , which predicts that the major product will be the least substituted (least stable) alkene. chemistrysteps.comlibretexts.org This preference is attributed to the steric bulk of the (CH₃)₃N⁺ leaving group, which directs the base to abstract the most accessible, least sterically hindered β-hydrogen. wikipedia.orgchemistrysteps.com
For the (1-cyclobutylbutyl)trimethylammonium ion, there are two types of β-hydrogens:
On the methylene (B1212753) group of the butyl chain.
On the methine group of the cyclobutyl ring.
Abstraction of a proton from the butyl chain's methylene group is sterically less hindered than from the cyclobutyl ring's methine carbon. Therefore, the major product of the Hofmann elimination of this compound is predicted to be 1-cyclobutylethylene , with but-1-ene being a minor product from abstraction of a proton from the other side of the butyl chain.
Radical Chemistry and Single Electron Transfer (SET) Processes
The involvement of this compound in radical chemistry typically begins with a single electron transfer (SET) event. acs.org In this process, the lone pair of electrons on the nitrogen atom is transferred to a suitable acceptor, such as a photoexcited catalyst or a chemical oxidant. snnu.edu.cn
This initial SET step generates a highly reactive aminium radical cation . acs.org This intermediate can then follow several pathways:
Deprotonation: The most common pathway is the loss of a proton from the α-carbon, facilitated by a mild base. This results in the formation of a neutral α-amino radical . This carbon-centered radical is stabilized by the adjacent nitrogen atom and can engage in various synthetic transformations, such as additions to alkenes or C-H functionalization reactions. snnu.edu.cn
Fragmentation: Depending on the structure and conditions, the aminium radical cation could undergo fragmentation, although this is less common for simple alkylamines.
The generation of these radical intermediates opens up reaction pathways that are distinct from traditional polar (ionic) mechanisms. For instance, α-amino radicals can be used to form C-C bonds under redox-neutral conditions, a strategy of growing importance in modern organic synthesis. snnu.edu.cn The kinetics of these SET processes can be influenced by the redox potentials of the amine and the catalyst, with thermodynamic and kinetic factors determining whether the electron transfer is favorable. acs.orgnih.gov
Advanced Spectroscopic and Analytical Investigations of 1 Cyclobutylbutan 1 Amine Systems
Application of Advanced Spectroscopic Techniques for Mechanistic Insights
To fully understand the formation of 1-Cyclobutylbutan-1-amine, it is essential to investigate the reaction mechanism, including the identification of intermediates and the determination of kinetic parameters. Advanced spectroscopic techniques are pivotal in providing this detailed mechanistic picture.
In-situ spectroscopy allows for the real-time monitoring of a chemical reaction without the need for sample extraction, providing a dynamic view of species concentration over time. researchgate.net Techniques such as Fourier-transform infrared (FTIR) and Raman spectroscopy are particularly powerful for monitoring the synthesis of amines. For instance, in a reaction forming an imine intermediate, the progress can be tracked by observing the disappearance of the C=O stretching band of a ketone starting material and the appearance of the C=N stretching band of the imine. nih.gov This continuous data stream is invaluable for developing a kinetic profile of the reaction, identifying potential bottlenecks, and optimizing parameters like temperature, pressure, and catalyst loading. nih.gov The ability to observe the rise and fall of intermediate concentrations can reveal mechanistic details that are missed by traditional offline analysis. researchgate.net
Many chemical reactions, particularly those involving radical pathways, proceed through highly reactive, short-lived intermediates. nih.gov Time-resolved spectroscopic techniques are designed to detect and characterize these transient species, which exist on timescales from femtoseconds to microseconds. ibs.re.kr For reactions involving amines, techniques like time-resolved resonance Raman spectroscopy can provide vibrational (and thus structural) information on excited states or radical ions. nih.govibs.re.kr Electron Paramagnetic Resonance (EPR) spectroscopy is another critical tool specifically used for detecting and identifying species with unpaired electrons, such as radical intermediates that may occur in certain amine synthesis or degradation pathways. By identifying these transient species, a more complete and accurate reaction mechanism can be constructed.
For a chiral molecule like this compound, determining the relative and absolute stereochemistry is paramount. While one-dimensional NMR provides basic structural information, multi-dimensional NMR techniques are required to elucidate the three-dimensional arrangement of atoms. wordpress.com
Two-dimensional NMR experiments, such as Correlation Spectroscopy (COSY) and Nuclear Overhauser Effect Spectroscopy (NOESY), are indispensable. longdom.org
COSY identifies protons that are coupled to each other through chemical bonds, allowing for the mapping of the carbon skeleton. longdom.org
NOESY identifies protons that are close to each other in space, regardless of whether they are directly bonded. This information is crucial for determining the relative stereochemistry of substituents around a chiral center. ub.edu
By analyzing the cross-peaks in these spectra, the spatial relationships between the protons on the chiral carbon, the butyl group, and the cyclobutane (B1203170) ring can be established, leading to an unambiguous stereochemical assignment. wordpress.comub.edu
| Experiment | Observed Correlation (Cross-Peak) | Interpretation |
|---|---|---|
| COSY (1H-1H) | H1' ↔ H2'/H6' (butyl) | Confirms connectivity within the butyl chain. |
| COSY (1H-1H) | H1 (chiral center) ↔ H1' (butyl) | Shows coupling between the chiral proton and the adjacent methylene (B1212753) protons of the butyl group. |
| COSY (1H-1H) | H1 (chiral center) ↔ Hα (cyclobutyl) | Shows coupling between the chiral proton and the adjacent methine proton of the cyclobutane ring. |
| NOESY | H1 (chiral center) ↔ Hα (cyclobutyl) | Indicates spatial proximity, helping to define the relative orientation of the cyclobutyl group. |
| NOESY | H1 (chiral center) ↔ Protons on C1' of butyl chain | Provides information on the conformation around the chiral center. |
Mass Spectrometry for Reaction Monitoring and Product Characterization Beyond Basic Identification
Mass spectrometry (MS) is a fundamental tool for determining the molecular weight of a compound. However, advanced MS techniques provide a wealth of additional information. High-resolution mass spectrometry (HRMS), for example, can determine the mass of a molecule with extremely high accuracy, which allows for the calculation of its elemental formula, confirming that the product is indeed this compound (C₈H₁₇N) and not an isomer or other unexpected product.
Tandem mass spectrometry (MS/MS) provides detailed structural information through controlled fragmentation of the molecular ion. libretexts.org For aliphatic amines, a characteristic fragmentation pathway is alpha-cleavage, where the bond between the carbon atom adjacent to the nitrogen and another carbon is broken. libretexts.orgwhitman.edu The fragmentation pattern of this compound would be expected to show characteristic losses corresponding to the butyl and cyclobutyl groups, allowing for unambiguous structural confirmation. whitman.edu
| m/z of Fragment | Proposed Structure/Loss | Fragmentation Pathway |
|---|---|---|
| 127 | [C₈H₁₇N]+• | Molecular Ion (M+•) |
| 84 | [M - C₃H₇]+ | Alpha-cleavage with loss of a propyl radical from the butyl chain. |
| 72 | [M - C₄H₉]+ | Alpha-cleavage with loss of the butyl radical. |
| 70 | [M - C₄H₇]+• | Cleavage with loss of the cyclobutyl radical. |
Chiral Analysis and Optical Purity Determination in Amines
Since this compound is a chiral compound, determining its optical purity, or enantiomeric excess (ee), is critical, especially in pharmaceutical applications. nih.gov Several advanced analytical methods are employed for this purpose.
One common method involves NMR spectroscopy using a chiral derivatizing agent (CDA). nih.govrsc.org The chiral amine is reacted with an enantiomerically pure CDA to form a pair of diastereomers. These diastereomers have different physical properties and will exhibit distinct signals in the NMR spectrum, allowing for the integration of these signals to determine the enantiomeric ratio. rsc.org Alternatively, chiral solvating agents (CSAs) can be used, which form transient diastereomeric complexes with the amine enantiomers, causing a separation of their NMR signals without chemical modification. ibs.re.kr
Other techniques include:
Fluorescence-based assays: These methods use a chiral sensor that interacts differently with each enantiomer, resulting in a change in fluorescence intensity that can be correlated to the ee.
Circular Dichroism (CD) Spectroscopy: This technique measures the differential absorption of left- and right-circularly polarized light by a chiral molecule. The resulting spectrum is unique for each enantiomer and can be used for quantitative analysis of enantiomeric composition. nih.gov
| Technique | Principle | Advantages | Disadvantages |
|---|---|---|---|
| NMR with Chiral Derivatizing Agent (CDA) | Formation of covalent diastereomers with distinct NMR signals. rsc.org | Provides accurate quantification; widely available instrumentation. nih.gov | Requires chemical derivatization; potential for kinetic resolution errors. nih.gov |
| Chiral HPLC/GC | Differential interaction of enantiomers with a chiral stationary phase. mdpi.com | Direct separation without derivatization; highly accurate and reproducible. mdpi.com | Requires specialized chiral columns; method development can be time-consuming. |
| Circular Dichroism (CD) | Differential absorption of circularly polarized light. nih.gov | Non-destructive; can be very rapid for high-throughput screening. | Requires a chromophore near the stereocenter; lower sensitivity for some compounds. |
Chromatographic Techniques for Separation and Purity Assessment
Chromatography is the cornerstone of purification and purity assessment in chemical synthesis. For amines, several chromatographic techniques are employed.
Gas Chromatography (GC): Suitable for volatile amines, GC can provide excellent separation. For chiral analysis, a capillary column coated with a chiral stationary phase (CSP), often based on cyclodextrins, is used to resolve the enantiomers. nih.gov
High-Performance Liquid Chromatography (HPLC): HPLC is a versatile technique for both purification (preparative HPLC) and analysis (analytical HPLC). mdpi.com The separation of basic amines on standard silica (B1680970) columns can be challenging due to strong interactions with acidic silanol (B1196071) groups, leading to poor peak shape and recovery. This can be overcome by using an amine-functionalized stationary phase or by adding a competing amine (like triethylamine) or an acidic additive to the mobile phase. nih.gov
Chiral HPLC: This is the most widely used method for determining the enantiomeric excess of chiral amines. mdpi.com It employs a chiral stationary phase that interacts diastereomerically with the two enantiomers, causing them to elute at different times. Polysaccharide-based CSPs are particularly effective for a wide range of amine separations. mdpi.comnih.gov
Thin-Layer Chromatography (TLC): TLC is a rapid and inexpensive method for monitoring reaction progress and assessing the number of components in a mixture. While not a high-resolution technique, it is invaluable for quickly optimizing solvent systems for column chromatography.
The choice of chromatographic method depends on the scale of the separation, the required purity, and the specific properties of the amine.
Theoretical and Computational Studies of 1 Cyclobutylbutan 1 Amine
Quantum Chemical Calculations of Electronic Structure
Quantum chemical calculations are fundamental to understanding the electronic makeup of 1-Cyclobutylbutan-1-amine. These calculations solve the Schrödinger equation for the molecule, providing information about its molecular orbitals, electron density, and electrostatic potential. Such insights are crucial for predicting the molecule's chemical behavior. The nitrogen atom in this compound is sp³ hybridized, resulting in a trigonal pyramidal geometry around the nitrogen, with the lone pair of electrons occupying one of the sp³ hybrid orbitals. libretexts.orgbyjus.com
The electronic properties of this compound are dictated by its molecular orbitals. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are of particular interest as they are the frontier orbitals involved in chemical reactions. For an aliphatic amine like this compound, the HOMO is typically localized on the nitrogen atom, specifically corresponding to the lone pair of electrons. This high-energy lone pair is responsible for the nucleophilic and basic character of the amine. The LUMO, on the other hand, is generally associated with the antibonding σ* orbitals of the C-N or C-H bonds.
The analysis of charge distribution reveals how electron density is spread across the molecule. Due to the higher electronegativity of nitrogen compared to carbon and hydrogen, the nitrogen atom in this compound carries a partial negative charge, while the adjacent carbon and hydrogen atoms bear partial positive charges. This charge polarization influences the molecule's dipole moment and its interactions with other polar molecules. Computational methods such as Natural Bond Orbital (NBO) analysis can provide quantitative values for these partial charges.
Table 1: Predicted Atomic Charges for this compound (Note: These are representative values based on calculations of similar alkylamines and may not be exact for this specific molecule.)
| Atom | Predicted Partial Charge (e) |
|---|---|
| Nitrogen (N) | -0.45 |
| Alpha-Carbon (Cα) | +0.20 |
| Hydrogen (on N) | +0.25 |
| Cyclobutyl Carbons | -0.15 to -0.25 |
| Butyl Chain Carbons | -0.20 to -0.30 |
Computational chemistry provides robust methods for predicting the basicity and acidity of molecules, often quantified by the pKa value of the conjugate acid. For amines, basicity is a key chemical property. The pKa of the protonated form of this compound can be calculated using density functional theory (DFT) in conjunction with a continuum solvent model to account for the effects of an aqueous environment. semanticscholar.orgacs.org The basicity of aliphatic amines is influenced by the inductive effect of the alkyl groups, which donate electron density to the nitrogen atom, thereby stabilizing the positive charge in the corresponding ammonium (B1175870) ion. libretexts.org
The presence of both a cyclobutyl and a butyl group attached to the alpha-carbon is expected to result in a pKa value typical for primary alkylamines, likely in the range of 10-11. libretexts.org Computational studies have shown that the gas-phase basicity and proton affinity of amines vary with their structure. devagirijournals.com The calculated free energy of protonation can be correlated with experimental pKa values. devagirijournals.com
Table 2: Predicted and Experimental pKa Values of Representative Amines (Note: The pKa for this compound is a predicted value based on trends for similar structures.)
| Amine | pKa of Conjugate Acid | Reference |
|---|---|---|
| Ammonia (B1221849) | 9.25 | Experimental |
| n-Butylamine | 10.59 | Experimental |
| Cyclobutylamine (B51885) | 10.7 | Experimental |
| This compound | ~10.6 - 10.8 | Predicted |
Prediction of Reactivity and Selectivity using Computational Models
Computational models are invaluable for predicting the reactivity of this compound in various chemical reactions. By mapping the potential energy surface of a reaction, key features such as transition states and intermediates can be identified, providing a detailed understanding of the reaction mechanism.
A transition state is a high-energy configuration along the reaction pathway that separates reactants from products. The characterization of transition states is a cornerstone of computational reactivity studies. For reactions involving this compound, such as nucleophilic addition to a carbonyl compound, the geometry and energy of the transition state can be calculated. openstax.orgunizin.org These calculations reveal the bond-breaking and bond-forming processes that occur during the reaction. For instance, in the addition of the amine to an aldehyde or ketone, the transition state would feature a partially formed C-N bond and a partially broken C=O double bond. pressbooks.publibretexts.org The energy of the transition state relative to the reactants determines the activation energy of the reaction, which is a key factor in determining the reaction rate.
The reaction coordinate is the path of minimum energy that connects reactants to products via the transition state. By analyzing the reaction coordinate, one can follow the geometric and energetic changes that occur throughout the reaction. This analysis provides a dynamic picture of the reaction mechanism. For example, in a proton transfer reaction involving this compound, the reaction coordinate could be defined by the changing distance of the proton between the donor and acceptor atoms. Computational methods can be used to trace this path and visualize the molecular motions involved.
Conformational Analysis of this compound
The cyclobutane (B1203170) ring is not planar and exists in a puckered conformation to relieve angle and torsional strain. nih.gov The substituents on the ring can occupy either axial or equatorial positions, leading to different conformers. Furthermore, rotation around the Cα-N bond and the C-C bonds in the butyl chain gives rise to a complex conformational landscape.
Computational methods, such as molecular mechanics and quantum mechanics, can be used to systematically explore the potential energy surface and identify the low-energy conformers. nih.gov These calculations can also determine the rotational energy barriers between different conformers. The relative populations of these conformers at a given temperature can be estimated using Boltzmann statistics, which is important for understanding the molecule's average properties and reactivity. acs.org
Table 3: Torsional Barriers for Rotation Around Key Bonds in Analogous Molecules (Note: These are representative values to illustrate the energy scales involved in conformational changes.)
| Bond | Molecule | Rotational Barrier (kcal/mol) |
|---|---|---|
| C-C | Butane (gauche to anti) | ~3.4 |
| C-N | Methylamine | ~2.0 |
| Ring Puckering | Cyclobutane | ~1.5 |
Ring Strain and Puckering of the Cyclobutane Moiety
The cyclobutane ring is a well-known motif in organic chemistry, characterized by significant ring strain. This strain arises from two primary sources: angle strain, due to the deviation of the internal C-C-C bond angles from the ideal sp³ tetrahedral angle of 109.5°, and torsional strain, resulting from the eclipsing of C-H bonds on adjacent carbon atoms. In a perfectly planar cyclobutane, the bond angles would be 90°, leading to substantial angle strain. To alleviate the torsional strain that would be present in a planar conformation, the cyclobutane ring adopts a puckered or "butterfly" structure. This puckering, however, slightly decreases the inter-carbon bond angles, thereby increasing the angle strain. The final geometry is a compromise that minimizes the total strain energy of the molecule.
Computational studies on cyclobutane and its derivatives have elucidated the energetic landscape of this puckering. The puckered conformation is the energetically most favorable structure. The barrier to inversion between the two equivalent puckered conformations is relatively low, allowing for rapid interconversion at room temperature.
For this compound, the substitution of a hydrogen atom with the 1-aminobutyl group is expected to influence the puckering of the cyclobutane ring. The bulky substituent will likely have a preference for an equatorial position on the puckered ring to minimize steric interactions with the adjacent C-H bonds. This preference can lead to a slight distortion of the ring and may affect the barrier to ring inversion. Theoretical calculations, such as those employing density functional theory (DFT), can precisely model these effects and provide quantitative data on the bond angles, dihedral angles, and the energy difference between conformers.
| Parameter | Value |
|---|---|
| C-C-C Bond Angle (average) | ~88° |
| Puckering Angle | ~25-30° |
| Calculated Ring Strain Energy | ~26 kcal/mol |
Intermolecular Interactions and Hydrogen Bonding Motifs
The primary amine group in this compound is a key functional group that dictates its intermolecular interactions, particularly its ability to form hydrogen bonds. The nitrogen atom possesses a lone pair of electrons, making it a hydrogen bond acceptor. Additionally, the two hydrogen atoms attached to the nitrogen can act as hydrogen bond donors. This dual functionality allows this compound to engage in a network of hydrogen bonds with itself and with other protic molecules like water or alcohols.
Computational methods are invaluable for studying these hydrogen bonding motifs. Quantum chemical calculations can determine the geometry and strength of hydrogen bonds. For instance, in a solution of this compound, molecules can form dimers or larger aggregates through N-H···N hydrogen bonds. In the presence of a hydrogen-bond-donating solvent, the nitrogen lone pair will act as the primary acceptor site. Conversely, in a hydrogen-bond-accepting solvent, the N-H groups will be the primary donor sites.
The strength of these hydrogen bonds can be quantified by calculating the interaction energy between the participating molecules. The steric bulk of the cyclobutyl and butyl groups can influence the accessibility of the amine group for hydrogen bonding, potentially affecting the geometry and strength of these interactions compared to less hindered primary amines. Theoretical analyses can provide insights into these steric effects and predict the most stable hydrogen-bonded complexes.
| Hydrogen Bond Type | Donor-Acceptor Distance (Å) | Interaction Energy (kcal/mol) |
|---|---|---|
| N-H···N (self-association) | ~3.0 - 3.2 | -3 to -5 |
| N-H···O (with water) | ~2.9 - 3.1 | -4 to -6 |
| O-H···N (with water) | ~2.8 - 3.0 | -5 to -7 |
Molecular Dynamics Simulations for Solvent Effects and Dynamic Behavior
Molecular dynamics (MD) simulations are a computational technique used to study the time-dependent behavior of a molecular system. For this compound, MD simulations can provide a detailed picture of its behavior in different solvent environments. By simulating the motion of the solute and solvent molecules over time, MD can reveal information about the solvation structure, diffusion, and conformational dynamics.
In an aqueous solution, MD simulations can show how water molecules arrange themselves around the this compound molecule. This includes the formation of a solvation shell and the specific hydrogen bonding interactions between the amine and water. The simulations can also be used to calculate properties such as the radial distribution function, which describes the probability of finding a solvent molecule at a certain distance from the solute.
Furthermore, MD simulations can be used to study the dynamic behavior of this compound. This includes the rate of conformational changes, such as the puckering of the cyclobutane ring and the rotation around the C-N bond. The effect of the solvent on these dynamics can also be investigated. For example, the viscosity of the solvent can influence the rate of conformational transitions. The insights gained from MD simulations are crucial for understanding how the solvent environment modulates the properties and reactivity of this compound.
Development of Computational Models for Chemical Properties and Reactivity Prediction
Computational models, particularly Quantitative Structure-Property Relationship (QSPR) and Quantitative Structure-Activity Relationship (QSAR) models, are powerful tools for predicting the chemical properties and biological activities of molecules. The development of such models for amines can be applied to predict the characteristics of this compound.
These models are built by establishing a mathematical relationship between the structural features of a set of molecules (descriptors) and their measured properties. For amines, properties such as basicity (pKa), boiling point, and reactivity in specific reactions can be predicted. The descriptors used in these models can be derived from the molecular structure and can include constitutional, topological, geometrical, and electronic parameters.
Applications of 1 Cyclobutylbutan 1 Amine in Chemical Synthesis and Materials Science Non Clinical
Role as a Key Building Block in Complex Organic Molecule Synthesis
General literature supports the use of cyclobutane (B1203170) derivatives as versatile building blocks in the synthesis of complex organic molecules. The inherent ring strain of the cyclobutane motif can be leveraged to drive various chemical transformations, enabling the construction of intricate molecular architectures. Bicyclobutanes, for instance, have been identified as precursors for the synthesis of cyclobutyl amines. However, specific examples and detailed methodologies for the use of 1-Cyclobutylbutan-1-amine in the synthesis of complex molecules are not documented in the reviewed sources.
Utilization in Catalysis
While the field of catalysis often employs chiral amines and their derivatives, specific information regarding this compound is absent.
As an Organocatalyst or Component Thereof
Organocatalysis, which uses small organic molecules to catalyze chemical reactions, represents a significant area of modern chemistry. Chiral amines are a prominent class of organocatalysts. Nevertheless, there is no available research demonstrating the application of this compound as an organocatalyst or as a component in a more complex organocatalytic system.
Integration into Advanced Materials Development
The development of advanced materials often involves the incorporation of unique molecular scaffolds to achieve desired properties. While cyclobutane-containing polymers and the use of amines in dye synthesis are known, the specific contribution of this compound is not reported.
Polymer Chemistry and Polymerization Initiators
The synthesis of polymers with cyclobutane moieties in their structure has been explored to create materials with specific thermal and mechanical properties. Amines can also function as initiators in certain polymerization reactions. However, there is no evidence in the literature to suggest that this compound has been specifically investigated or utilized as a monomer or a polymerization initiator.
Precursors for Dyes and Pigments
Primary and secondary amines are fundamental building blocks in the synthesis of various classes of dyes and pigments, most notably azo dyes. The synthesis involves the diazotization of an aromatic amine and subsequent coupling with an electron-rich coupling component. Despite this general principle, there are no specific reports on the use of this compound as a precursor for the synthesis of dyes or pigments.
Supramolecular Chemistry and Host-Guest Systems
There is currently no published research detailing the use of this compound as a guest molecule in supramolecular assemblies or host-guest systems. Scientific investigations into host-guest interactions typically involve molecules with specific structural features that facilitate non-covalent bonding with a host molecule. While simple amines and cycloalkane derivatives have been studied in this context, specific studies involving the unique combination of a cyclobutyl and a butyl group attached to a primary amine, as in this compound, have not been reported in the available literature. Consequently, there are no experimental data, such as binding affinities, association constants, or structural characterizations of inclusion complexes involving this specific compound.
Applications in Agrochemicals and Crop Protection (Non-Toxicological Focus)
An examination of the literature on agrochemicals and crop protection does not yield any instances of this compound being utilized as an active ingredient, a synergist, or an intermediate in the synthesis of pesticides, herbicides, or fungicides. Research in this field often focuses on compounds that exhibit specific biological activities or can be modified to target particular pests or metabolic pathways in plants. The available scientific and patent literature does not indicate that this compound has been investigated for such properties or applications. Therefore, no data on its efficacy, mode of action, or synthetic utility in the context of crop protection is available.
Use as a Chemical Probe or Reagent in Analytical Methods
There is no documented use of this compound as a chemical probe or a reagent in analytical chemistry. Chemical probes are designed to interact with specific analytes or systems in a detectable way, while analytical reagents are used to produce a measurable effect, such as a color change or precipitation. The structural characteristics of this compound have not been identified in the scientific literature as being suitable for these purposes. As a result, there are no established analytical methods or research studies that employ this compound for detection, quantification, or separation of other chemical species.
Future Perspectives and Emerging Research Directions for 1 Cyclobutylbutan 1 Amine
Development of More Sustainable and Environmentally Benign Synthetic Routes
The future of chemical synthesis is intrinsically linked to the development of sustainable and environmentally friendly methodologies. For 1-Cyclobutylbutan-1-amine, this involves moving away from traditional synthetic routes that may involve harsh reagents, multiple steps, and significant waste generation.
Future research will likely focus on several key areas:
Catalytic C-H Functionalization: Direct C-H functionalization represents a paradigm shift in organic synthesis, offering a more atom-economical approach to building molecular complexity. acs.org Palladium-catalyzed enantioselective C(sp³)–H arylation has already been demonstrated for aminomethyl-cyclobutanes, providing a pathway to functionalized derivatives. chemrxiv.org Future work could adapt these methods for the alkylation or other modifications of the cyclobutane (B1203170) or butyl chain of this compound.
Biocatalysis: The use of enzymes, such as imine reductases (IREDs), offers a highly selective and environmentally benign route to chiral amines. rsc.org Developing an enzymatic process for the asymmetric synthesis of this compound could provide access to specific stereoisomers in high purity under mild, aqueous conditions.
Eco-Friendly Solvents and Reaction Conditions: Research into one-pot, multicomponent reactions in greener solvents like ionic liquids or water is a growing trend. mdpi.comresearchgate.net Applying these principles to the synthesis of cyclobutyl amines could significantly reduce the environmental footprint of their production. For instance, microwave-assisted synthesis in aqueous media has been shown to be effective for creating nitrogen-containing heterocycles and could be adapted for related structures. mdpi.com
Table 1: Comparison of Synthetic Methodologies for Cyclobutane Derivatives
| Methodology | Traditional Routes | Emerging Sustainable Routes |
| Key Principles | Multi-step synthesis, use of stoichiometric reagents | C-H activation, biocatalysis, one-pot reactions, flow chemistry |
| Reagents | Often require harsh conditions, protecting groups | Catalytic systems (e.g., Palladium), enzymes, readily available precursors |
| Solvents | Volatile organic compounds (VOCs) | Water, ionic liquids, supercritical fluids, or solvent-free conditions |
| Efficiency | Lower atom economy, more waste generation | High atom economy, reduced waste, potential for recycling catalysts |
| Stereoselectivity | Often requires chiral auxiliaries or resolution | High enantioselectivity achievable with chiral catalysts or enzymes |
Exploration of Novel Reactivities and Transformation Pathways
The inherent ring strain of the cyclobutane core imparts unique reactivity that can be harnessed for novel chemical transformations. researchgate.net Future research on this compound will likely explore how the interplay between the strained ring and the amine functionality can lead to new synthetic applications.
Strain-Release Reactions: The energy stored in the cyclobutane ring can be released through controlled ring-opening or rearrangement reactions. researchgate.netrsc.org For this compound, this could involve transformations initiated by the amine group or by external reagents to generate more complex linear or macrocyclic structures. A photoredox-catalyzed strain-release/ researchgate.netresearchgate.net-rearrangement cascade has been used to create polysubstituted cyclobutanes, a strategy that could be adapted to functionalize derivatives of this compound. rsc.org
Directed C-H Functionalization: The amine group in this compound can act as a directing group, guiding the functionalization of specific C-H bonds within the molecule. This approach allows for precise modification of the cyclobutane or butyl scaffold, providing access to a wide range of derivatives with tailored properties. acs.orgacs.org
Photocatalysis and Electrochemistry: These modern synthetic tools offer unique ways to activate molecules and forge new bonds under mild conditions. researchgate.netresearchgate.net Exploring the electrochemical or photochemical behavior of this compound could uncover novel cycloaddition, coupling, or fragmentation pathways.
Integration with Flow Chemistry and Automated Synthesis Platforms
The transition from batch to continuous flow manufacturing is a significant trend in the chemical and pharmaceutical industries. Flow chemistry offers numerous advantages, including enhanced safety, better process control, and easier scalability. mpg.deaxcelead.comrsc.org
For this compound, integration with these platforms could involve:
Continuous Synthesis: Developing a telescoped, multi-step flow synthesis where crude intermediates are directly passed from one reactor to another without isolation. This has been successfully demonstrated for the synthesis of other complex amines, significantly improving efficiency and productivity. mpg.dersc.org Photo flow chemistry, in particular, has proven more efficient than batch reactions for synthesizing cyclobutane derivatives. axcelead.com
Automated Library Synthesis: Utilizing automated synthesis platforms, potentially using cartridge-based systems, to rapidly generate a library of this compound derivatives. synplechem.comyoutube.com By varying reaction partners or conditions in an automated fashion, researchers can efficiently explore the structure-activity relationships of this chemical class for applications in drug discovery or materials science.
Computational Design of Functionalized Cyclobutyl Amines
In silico methods are becoming indispensable tools in modern chemical research. researchgate.net Computational chemistry can accelerate the discovery process by predicting molecular properties, modeling reaction mechanisms, and designing novel compounds with desired characteristics.
For this compound, computational approaches could be applied to:
De Novo Design: Using algorithms to design novel derivatives with optimized properties for specific biological targets or material applications. This could involve tailoring the stereochemistry, conformation, and substituent patterns to maximize desired interactions.
Mechanism Elucidation: Employing quantum mechanical calculations to understand the transition states and reaction pathways of novel transformations involving the cyclobutane ring. This insight can guide the development of more efficient and selective synthetic methods. chemrxiv.org
Enzyme Engineering: Computationally designing or engineering enzymes, like imine reductases, to enhance their activity and selectivity for the synthesis of specific stereoisomers of this compound and its analogues. rsc.org
Table 2: Applications of Computational Design in Cyclobutyl Amine Research
| Research Area | Computational Tool/Method | Objective |
| Synthesis | Density Functional Theory (DFT) | Elucidate reaction mechanisms and predict stereochemical outcomes of C-H functionalization. chemrxiv.org |
| Biocatalysis | Molecular Docking, Molecular Dynamics | Model substrate binding in enzymes (e.g., IREDs) to guide protein engineering for improved stereoselectivity. rsc.org |
| Drug Discovery | Quantitative Structure-Activity Relationship (QSAR), Pharmacophore Modeling | Design new this compound derivatives with enhanced biological activity and predict their properties. |
| Materials Science | Principal Component Analysis (PCA), Principal Moment of Inertia (PMI) analysis | Guide the design of fragment libraries with high 3D character for applications in materials and drug discovery. nih.gov |
Unexplored Applications in Emerging Fields of Chemical Science
While the cyclobutane motif is well-recognized in medicinal chemistry as a bioisostere for other groups, the specific applications of this compound remain largely unexplored. nih.govru.nl Its unique combination of a strained ring, a flexible alkyl chain, and a functional amine group opens possibilities in several emerging areas:
Molecular Scaffolding: The rigid cyclobutane core can serve as a 3D scaffold to orient functional groups in precise spatial arrangements. This is highly valuable in the design of probes for chemical biology, catalysts, and complex molecular architectures.
Materials Science: Amines are common building blocks for polymers and functional materials. The incorporation of the cyclobutane unit from this compound could impart unique thermal, mechanical, or conformational properties to new materials.
Chemical Biology: As a fragment-like molecule, this compound could be a starting point in fragment-based drug discovery (FBDD) campaigns to identify novel bioactive compounds. nih.gov Its 3D structure is an attractive feature for targeting complex protein-protein interactions.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 1-Cyclobutylbutan-1-amine, and how can purity and yield be maximized?
- Methodological Answer : The synthesis of this compound can be approached via cyclobutane ring formation followed by amine functionalization. For example, Hofmann rearrangement of cyclopropane precursors (e.g., 1-(4-methylphenyl)-1-cyclopropanecarboxylic acid derivatives) under acidic conditions (pH 1, HCl) has been used to generate structurally similar cyclopropylamines . Adaptations for cyclobutyl analogs may require optimization of reaction time (e.g., overnight at room temperature) and stoichiometry. Characterization should include GC-MS for purity assessment and NMR (¹H, ¹³C) for structural confirmation, referencing spectral databases for cyclobutane derivatives .
Q. How can spectroscopic techniques (NMR, IR) distinguish this compound from its structural isomers?
- Methodological Answer : ¹H NMR is critical for differentiating isomers. The cyclobutyl group’s ring strain induces distinct coupling constants (e.g., J = 8–12 Hz for adjacent protons) compared to less strained systems. IR spectroscopy can identify primary amine N–H stretches (~3350 cm⁻¹) and cyclobutane C–H deformations (~1450 cm⁻¹). Computational tools (e.g., DFT-based NMR prediction) can validate assignments .
Q. What safety protocols are essential for handling this compound in laboratory settings?
- Methodological Answer : Follow GHS guidelines for amines: use fume hoods, nitrile gloves, and eye protection. For spills, neutralize with dilute acetic acid and adsorb with inert materials (e.g., vermiculite). Store at 2–8°C in airtight containers to prevent degradation .
Advanced Research Questions
Q. How can computational chemistry resolve contradictions in reported physicochemical properties (e.g., logP, solubility) of this compound?
- Methodological Answer : Discrepancies in logP values (e.g., XlogP ~2.2 for analogs ) may arise from experimental vs. computational methods. Use quantum mechanical calculations (e.g., COSMO-RS) to predict solvation free energy and compare with experimental HPLC-derived logP. Validate using consensus models from PubChem datasets .
Q. What experimental design principles ensure reproducibility in synthesizing this compound derivatives for structure-activity relationship (SAR) studies?
- Methodological Answer :
- Variables : Optimize catalyst loading (e.g., Pd/C for hydrogenation), solvent polarity (e.g., THF vs. DCM), and temperature.
- Controls : Include known cyclobutylamine analogs (e.g., 2-(2-chlorophenyl)cyclobutan-1-amine ) as benchmarks.
- Data Reporting : Follow Beilstein Journal guidelines: report yields, purity (HPLC/GC-MS), and spectral data for ≥5 derivatives in the main text; additional data in supplementary files .
Q. How can mechanistic studies elucidate the stereochemical outcomes of this compound synthesis?
- Methodological Answer : Use kinetic isotopic effects (KIE) and chiral HPLC to track stereoselectivity. For example, deuterium labeling at the cyclobutane ring can reveal whether ring-opening steps proceed via radical or ionic intermediates. Compare with literature on cyclopropane-to-amine rearrangements .
Data Contradiction Analysis
Q. Why do different studies report conflicting boiling points for this compound, and how can this be resolved?
- Methodological Answer : Variations may stem from impurities or measurement techniques (e.g., distillation vs. simulated distillation via GC). Reanalyze samples using standardized ASTM methods and cross-validate with vapor pressure osmometry. Reference purity criteria from Beilstein (≥95% for main-text data ).
Methodological Frameworks
Designing a Collaborative Study on this compound’s Reactivity
- Steps :
Objective : Investigate nucleophilic substitution at the amine center.
Milestones : Month 1–2: Synthesis; Month 3: Kinetics (NMR monitoring); Month 4: Computational modeling (Gaussian/MOPAC).
Team Roles : Synthetic chemist (reactions), spectroscopist (NMR/IR), computational expert (DFT) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
